(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
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Overview
Description
®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods often require specific catalysts and reaction conditions to achieve high yields and enantiopurity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure consistency and purity . This process often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate include other piperidine derivatives such as:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Uniqueness
®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate is unique due to its specific structure, which includes a benzyl group and an aminomethyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
IUPAC Name |
benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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